(3-Methylimidazo[2,1-b]thiazol-6-yl)methanamine
Description
Properties
IUPAC Name |
(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3S/c1-5-4-11-7-9-6(2-8)3-10(5)7/h3-4H,2,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTXJGKRRHXYDKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC(=CN12)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methylimidazo[2,1-b]thiazol-6-yl)methanamine typically involves the reaction of aminothiazole with bromoacetaldehyde under controlled conditions. The reaction proceeds through a cyclization process, forming the imidazo[2,1-b]thiazole ring system. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be carried out using a continuous flow system. This method involves the use of multiple reactors in series, allowing for the efficient production of the compound without the need for intermediate isolation .
Chemical Reactions Analysis
Types of Reactions: (3-Methylimidazo[2,1-b]thiazol-6-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of corresponding imidazo[2,1-b]thiazole-6-carboxylic acid.
Reduction: Formation of the reduced amine derivative.
Substitution: Formation of N-alkylated derivatives.
Scientific Research Applications
(3-Methylimidazo[2,1-b]thiazol-6-yl)methanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of (3-Methylimidazo[2,1-b]thiazol-6-yl)methanamine involves its interaction with specific molecular targets within cells. The compound can bind to enzymes and receptors, modulating their activity. For example, it has been shown to inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Positional Isomers: 2-Methyl vs. 3-Methyl Substitution
Compound A : 1-(2-Methylimidazo[2,1-b][1,3]thiazol-6-yl)methanamine (CAS: 518064-25-0)
- Molecular Formula : C₇H₉N₃S (identical to the target compound)
- Molecular Weight : 167.23 g/mol
- Key Difference : Methyl group at position 2 instead of 3.
- Implications: The positional isomerism alters steric and electronic properties. In contrast, the 3-methyl variant’s biological activity is linked to its optimized interaction with cyclooxygenase-2 (COX-2), where substituent position critically affects potency .
Compound B : Imidazo[2,1-b]thiazole-3-methanamine (CAS: 933722-74-8)
Saturation and Ring Modifications
Compound C : 5,6-Dihydroimidazo[2,1-b]thiazole-3-methanamine (CAS: 912771-25-6)
- Molecular Formula : C₆H₉N₃S
- Molecular Weight : 155.22 g/mol
- Key Difference : Partial saturation of the imidazo-thiazole ring (5,6-dihydro).
Functional Group Variations
Compound D : N,N-Dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine (Compound 6a)
- Molecular Formula : C₁₆H₁₈N₃O₂S₂
- Molecular Weight : 356.46 g/mol
- Key Difference : Addition of a 4-(methylsulfonyl)phenyl group at position 6 and dimethylation of the amine.
- Biological Activity: Exhibits exceptional COX-2 inhibition (IC₅₀ = 0.08 µM; selectivity index = 313.7) due to the electron-withdrawing sulfonyl group enhancing target binding .
Compound E : 2-{3-Methylimidazo[2,1-b][1,3]thiazol-6-yl}acetic acid
- Molecular Formula : C₈H₉N₃O₂S
- Molecular Weight : 211.24 g/mol
- Key Difference : Replacement of the methanamine group with a carboxylic acid (-CH₂COOH).
- Implications : The acidic group introduces hydrogen-bonding capacity, which could improve solubility but may limit blood-brain barrier permeability compared to the target compound’s amine group .
Aromatic vs. Aliphatic Amine Derivatives
Compound F : 3-Imidazo[2,1-b]thiazol-6-yl-phenylamine (CAS: 861206-26-0)
- Molecular Formula : C₁₁H₉N₃S
- Molecular Weight : 215.27 g/mol
- Key Difference : Aniline (-C₆H₄NH₂) substituent instead of methanamine.
- Implications : The aromatic amine enhances resonance stabilization but may increase toxicity risks. This compound’s predicted pKa (6.08) suggests moderate basicity, contrasting with the aliphatic amine (pKa ~9–10) in the target compound .
Impact of Substituent Position on COX-2 Inhibition
Studies on imidazo[2,1-b]thiazole derivatives reveal that substituents at C-5 (e.g., 6a) significantly enhance COX-2 selectivity, whereas substitutions at C-3 or C-6 (as in the target compound) prioritize different biological pathways . For example:
| Compound | COX-2 IC₅₀ (µM) | Selectivity Index (COX-2/COX-1) | |
|---|---|---|---|
| Target Compound | Not reported | Not evaluated | |
| Compound 6a | 0.08 | 313.7 | |
| 6-(4-Methylsulfonylphenyl) analog | 1.4 | ~71.4 |
Role of Amine Functionalization
- Primary Amines (e.g., target compound): Favor interactions with acidic residues in enzymes but may require prodrug strategies to enhance bioavailability.
- Dimethylated Amines (e.g., Compound 6a): Reduce basicity, improving membrane permeability and metabolic stability .
Biological Activity
(3-Methylimidazo[2,1-b]thiazol-6-yl)methanamine is a heterocyclic compound that features both imidazole and thiazole rings. This compound is part of the imidazothiazole class, which has been studied for various biological activities, including potential antimicrobial and anticancer properties. The compound has garnered interest in medicinal chemistry due to its diverse biological activities and potential applications in drug development.
Chemical Structure
- Molecular Formula : C₇H₈N₂S
- CAS Number : 887405-23-4
Synthesis
The synthesis of this compound typically involves the reaction of aminothiazole with bromoacetaldehyde. The reaction proceeds through a cyclization process, often facilitated by bases such as sodium hydroxide or potassium carbonate. In industrial settings, continuous flow systems are employed for efficient production.
Chemical Reactions
This compound can undergo various chemical reactions:
- Oxidation : Can be oxidized using reagents like hydrogen peroxide.
- Reduction : Reduction can be achieved with agents such as sodium borohydride.
- Substitution : Nucleophilic substitution reactions can occur at the methanamine group.
The precise biological targets of this compound remain largely unknown. However, compounds within the imidazothiazole class are known to interact with multiple biochemical pathways, potentially affecting various physiological processes.
Antimicrobial Activity
Research indicates that imidazothiazoles exhibit antimicrobial properties. For instance, compounds similar to this compound have been shown to inhibit bacterial growth in vitro. The structure-activity relationship (SAR) suggests that modifications on the thiazole ring can enhance antimicrobial efficacy.
Anticancer Properties
Several studies have explored the anticancer potential of thiazole derivatives. For example:
- Case Study : A study reported that thiazole derivatives demonstrated significant cytotoxic effects against various cancer cell lines with IC50 values in the low micromolar range. The presence of electron-donating groups on the phenyl ring was found to enhance activity against cancer cells.
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound 9 | Jurkat | 1.61 ± 1.92 |
| Compound 10 | A-431 | 1.98 ± 1.22 |
Inhibition of Cyclin-dependent Kinases (CDKs)
Recent research has identified this compound as a potential inhibitor of CDKs, particularly CDK12 and CDK13. These kinases are crucial for cell cycle regulation and are implicated in various cancers. Compounds that inhibit these kinases could serve as therapeutic agents in cancer treatment.
Research Applications
This compound is being investigated for several applications:
- Drug Development : Its structure makes it a valuable scaffold for designing new therapeutic agents targeting microbial infections and cancer.
- Material Science : The compound is also explored for its potential use in developing novel materials with specific electronic and optical properties.
Q & A
Q. What are the common synthetic routes for (3-Methylimidazo[2,1-b]thiazol-6-yl)methanamine derivatives?
The synthesis typically involves multi-step reactions, starting with the formation of the imidazo[2,1-b]thiazole core followed by functionalization. Key steps include:
- Coupling reactions : Palladium- or copper-catalyzed cross-coupling to attach aryl/heteroaryl groups (e.g., Suzuki or Buchwald-Hartwig reactions) .
- Amide bond formation : Using carbodiimide-based coupling agents (e.g., EDC/HCl) to link the methanamine group to target scaffolds .
- Solvent optimization : Reactions often employ polar aprotic solvents (e.g., DMF, methanol) under inert atmospheres .
- Purification : Column chromatography or recrystallization ensures high purity (>95%) .
Q. Which spectroscopic and analytical methods are used to characterize this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm structural integrity, with aromatic protons in the 7.0–8.5 ppm range and methyl groups at ~2.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., 282.36 g/mol for derivatives) .
- High-Performance Liquid Chromatography (HPLC) : Assesses purity (>98%) using C18 columns and acetonitrile/water gradients .
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., N-H stretches at ~3300 cm⁻¹) .
Q. What initial biological screening assays are recommended for this compound?
- Anticancer activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to determine IC values .
- Antimicrobial testing : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Enzyme inhibition : Fluorescence-based assays for COX-2 or EGFR kinase inhibition, comparing to reference inhibitors (e.g., Celecoxib) .
Advanced Research Questions
Q. How do structural modifications influence the biological activity of this compound?
- Substituent effects : Adding electron-withdrawing groups (e.g., -CF) at the C-5 position of the imidazo[2,1-b]thiazole ring enhances COX-2 selectivity (IC < 0.1 µM) .
- Amide vs. sulfonamide linkers : Sulfonamide derivatives show improved solubility and target binding in EGFR kinase assays .
- Table: Activity Trends
| Substituent Position | Group Added | Biological Activity (IC) |
|---|---|---|
| C-5 | -SOMe | COX-2 inhibition: 0.08 µM |
| C-6 | -CHNH | Antiproliferative: 2.1 µM |
Q. How can contradictions in enzyme inhibition data across studies be resolved?
- Assay standardization : Use consistent substrate concentrations (e.g., 10 µM ATP in kinase assays) and control for enzyme batch variability .
- Statistical validation : Apply ANOVA or Tukey’s test to compare IC values from independent replicates .
- Off-target profiling : Screen against related enzymes (e.g., COX-1 for COX-2 inhibitors) to confirm selectivity .
Q. What strategies optimize the pharmacokinetic profile for in vivo studies?
- Lipophilicity adjustment : Introduce hydrophilic groups (e.g., -OH, -COOH) to improve aqueous solubility, monitored via logP calculations .
- Metabolic stability : Assess liver microsome half-life (e.g., human/rat microsomes) and modify labile sites (e.g., methyl groups to cyclopropyl) .
- In vivo models : Use xenograft mice for antitumor efficacy, dosing at 10–50 mg/kg via oral gavage, with plasma concentration tracked via LC-MS .
Q. How can computational methods aid in target identification and mechanism elucidation?
- Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding modes with COX-2 (PDB: 3LN1) or EGFR (PDB: 1M17) .
- MD simulations : GROMACS for 100-ns trajectories to assess protein-ligand stability and key residue interactions (e.g., Arg120 in COX-2) .
- QSAR modeling : Build regression models using descriptors like polar surface area and H-bond donors to predict activity .
Data Contradiction Analysis
Q. Why do some studies report divergent IC values for similar derivatives?
- Cell line variability : MCF-7 (ER+) vs. MDA-MB-231 (triple-negative) breast cancer cells may show differing sensitivity .
- Assay conditions : Varying ATP concentrations in kinase assays alter apparent inhibition (e.g., 1 µM vs. 10 µM ATP) .
- Solution stability : Degradation in DMSO stock solutions over time can reduce potency; confirm stability via HPLC before assays .
Methodological Best Practices
- Synthetic reproducibility : Document reaction parameters (e.g., temperature ±1°C, solvent degassing) to ensure consistency .
- Biological replicates : Use n ≥ 3 for assays, with error bars indicating SEM .
- Data transparency : Publish raw spectral data (NMR, MS) in supplementary materials for peer validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
